Product packaging for H-Dab(Z)-OH(Cat. No.:CAS No. 2130-77-0)

H-Dab(Z)-OH

Cat. No.: B1501568
CAS No.: 2130-77-0
M. Wt: 252.27 g/mol
InChI Key: SDFDIECLEXOBAG-JTQLQIEISA-N
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Description

Contextualization of H-Dab(Z)-OH within Non-Canonical Amino Acid Chemistry and Peptide Science

Non-canonical amino acids (ncAAs) are increasingly utilized in medicinal chemistry and drug discovery to create peptides with enhanced properties. nih.govacs.org Unlike the 20 standard amino acids that are the fundamental constituents of proteins, ncAAs offer a vast expansion of chemical diversity. nih.govnih.gov The incorporation of ncAAs, such as this compound, into peptide chains can lead to peptidomimetics with improved stability against enzymatic degradation, altered structural conformations, and novel biological activities. nih.gov

The presence of the additional amino group in diaminobutyric acid, from which this compound is derived, provides a site for introducing branching, cyclization, or the attachment of various functional groups within a peptide sequence. This versatility is crucial for developing peptides with tailored functions, such as antimicrobial peptides or receptor-specific ligands. nih.govrsc.org The use of ncAAs is a key strategy in overcoming the limitations of natural peptides as therapeutic agents, such as poor stability and bioavailability. nih.gov

Significance of Orthogonally Protected Diamino Acids in Advanced Synthetic Strategies

The synthesis of complex peptides and other organic molecules often requires a strategy of "orthogonal protection," where different functional groups are masked with protecting groups that can be removed under distinct chemical conditions. peptide.com This allows for the selective modification of specific parts of a molecule without affecting others. wiley-vch.de

This compound is an example of an orthogonally protected diamino acid. The side-chain (γ-amino) is protected by the benzyloxycarbonyl (Z) group, which is stable under many reaction conditions but can be removed by catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The α-amino group, being unprotected, is available for standard peptide coupling reactions. This orthogonal protection scheme is fundamental in solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a defined sequence. peptide.com The ability to selectively deprotect one amino group while the other remains protected is essential for creating branched or cyclic peptides, which often exhibit enhanced biological activity and stability. uni-konstanz.denih.gov

Historical Development and Evolution of Benzyloxycarbonyl (Z)-Protection in Amino Acid Derivatives

The introduction of the benzyloxycarbonyl (Z or Cbz) group as an amino-protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark event in the history of peptide synthesis. wiley-vch.dewikipedia.orgmasterorganicchemistry.com This development is often referred to as the Bergmann-Zervas synthesis and is considered to have established synthetic peptide chemistry as a distinct field. wikipedia.org

The Z group was one of the first protecting groups that could be removed under mild conditions, specifically catalytic hydrogenation, without cleaving the newly formed peptide bonds. wikipedia.orgmasterorganicchemistry.com This was a significant improvement over previous methods that required harsh conditions and often led to the degradation of the peptide product. wiley-vch.de The Z group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.org

While other protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), have become more widespread in modern solid-phase peptide synthesis due to their compatibility with different cleavage strategies, the Z group remains a valuable tool, particularly in solution-phase synthesis and for the protection of side-chain functionalities in complex synthetic schemes. peptide.comwikipedia.org

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS Number 2130-77-0

Interactive Data Table: Research Findings on Related Compounds

CompoundApplication/FindingReference
Boc-D-Dab(Z)-OHUsed in peptide synthesis to introduce D-diaminobutyric acid residues. The orthogonal protection allows for selective deprotection strategies.
Fmoc-Dab(Mtt)-OHShowed abnormally poor coupling efficiency during solid-phase peptide synthesis due to rapid lactamization. nih.gov
Fmoc-Dab(Boc)-OHA key building block in the synthesis of peptide-based drugs.
Cyclic Peptides with DabThe introduction of D-2,4-diaminobutyric acid (Dab) at position 2 of a cyclic opioid peptide analog reduced the ring size and dramatically decreased MOR affinity. nih.gov

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound(S)-4-(benzyloxycarbonylamino)-2-aminobutanoic acid
DabDiaminobutyric acid
Z or CbzBenzyloxycarbonyl
Boctert-Butyloxycarbonyl
Fmoc9-Fluorenylmethoxycarbonyl
Boc-D-Dab(Z)-OH(R)-2-((tert-butoxycarbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butanoic acid
Fmoc-Dab(Mtt)-OHN-α-Fmoc-N-γ-(4-methyltrityl)-L-2,4-diaminobutyric acid
Fmoc-Dab(Boc)-OHN-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid
Mtt4-Methyltrityl
DipaIodobenzene diacetate
Z-Gln-OHN-carbobenzoxy-L-glutamine
Z-Dab-OHN-α-carbobenzoxy-L-2,4-diaminobutyric acid
Fmoc-osuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
H-Dab(Boc)-OHN-γ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid
LysLysine (B10760008)
OrnOrnithine
Dap2,3-Diaminopropionic acid
D-DabD-2,4-diaminobutyric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B1501568 H-Dab(Z)-OH CAS No. 2130-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFDIECLEXOBAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693279
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130-77-0
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Considerations for H Dab Z Oh and Its Derivatives

Chemo- and Regioselective Synthesis of H-Dab(Z)-OH

Achieving chemo- and regioselectivity is the cornerstone of synthesizing correctly functionalized diaminobutyric acid (Dab) derivatives. The primary challenge lies in differentiating the α- and γ-amino groups, which exhibit similar reactivity. This is overcome by employing orthogonal protecting group strategies that allow for the selective masking and deprotection of each amine independently.

Classical Protecting Group Strategies for Diaminobutyric Acid Derivatives

The classical approach to synthesizing Dab derivatives hinges on the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other. This strategy prevents undesired side reactions, such as polymerization or incorrect functionalization, and allows for the stepwise construction of complex molecules. chemimpex.com Common protecting groups used in peptide synthesis include the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable benzyloxycarbonyl (Z, or Cbz) group. organic-chemistry.org

Table 1: Comparison of Common Orthogonal Protecting Groups for Diaminobutyric Acid
Protecting GroupAbbreviationTypical Installation ReagentCleavage ConditionOrthogonal To
9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% piperidine (B6355638) in DMF)Boc, Z, Alloc, Trt
tert-ButoxycarbonylBocBoc Anhydride ((Boc)₂O)Strong Acid (e.g., TFA)Fmoc, Z, Alloc
BenzyloxycarbonylZ (or Cbz)Benzyl (B1604629) Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)Fmoc, Boc, Alloc
AllyloxycarbonylAllocAllyl ChloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, Z

Stereoselective Synthesis and Enantiomeric Purity Control of this compound

Maintaining the enantiomeric purity of amino acids is critical, as even minor epimerization can lead to diastereomeric impurities in the final peptide, potentially altering its structure and biological activity. researchgate.net The most common and reliable method for ensuring the correct L-configuration (S-configuration at the α-carbon) in this compound is through chiral pool synthesis. wikipedia.orgbccollegeasansol.ac.in

This strategy utilizes readily available, enantiomerically pure starting materials from nature. For the synthesis of L-2,4-diaminobutyric acid, common chiral precursors include L-aspartic acid, L-glutamic acid, L-asparagine, and L-homoserine. mdpi.comoregonstate.edugoogle.com By starting with a molecule that already possesses the desired stereocenter, the synthetic route is designed to modify other parts of the molecule without disturbing the chiral center. For instance, L-asparagine can be converted to L-Dab through a Hofmann rearrangement of the side-chain amide. oregonstate.edu Similarly, the side-chain carboxyl group of L-glutamic acid can be converted to an amino group via a Curtius or Hofmann rearrangement.

Alternatively, asymmetric synthesis methods can be employed. For example, the catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes has been developed to produce α,γ-diaminoacid derivatives with high diastereo- and enantioselectivity. scilit.com Regardless of the method, rigorous control and analysis are required to ensure high enantiomeric excess (>99%) in the final product.

Advanced Synthetic Routes for this compound Analogs

Beyond the parent compound, various analogs of this compound are synthesized to modulate the properties of peptides. These include derivatives with modified side chains, such as N-methylation, which can enhance metabolic stability and membrane permeability. nih.govnih.govrsc.org

Integration of Z-Protecting Group onto the Gamma-Amino Function

The selective introduction of the benzyloxycarbonyl (Z) group onto the γ-amino function is a key step in the synthesis of this compound. This regioselectivity is typically achieved by first protecting the more reactive α-amino group. A common synthetic route starts with L-2,4-diaminobutyric acid where the α-amino group is temporarily protected, for example, through the formation of a copper(II) chelate. This complex blocks the α-amino and α-carboxyl groups, leaving the γ-amino group available for reaction.

Subsequent treatment with benzyl chloroformate (Cbz-Cl) under basic conditions leads to the selective N-acylation of the γ-amino group. organic-chemistry.org After the Z-group is installed, the copper is removed with an agent like EDTA, and the α-amino group is liberated, yielding the desired this compound. An alternative approach involves starting with a precursor like L-glutamic acid, converting the γ-carboxyl group to an amino group, and then selectively protecting it with the Z group before deprotecting the α-amino group. The biosynthesis of related compounds like ectoine (B1671093) also demonstrates the feasibility of highly regiospecific enzymatic modification at the γ-position of Dab. nih.govmdpi.com

Synthesis of N-Methylated and Other Side-Chain Substituted Dab Derivatives (e.g., Fmoc-N-Me-Dab(Boc)-OH, Fmoc-L-Dab(Alloc,Me)-OH)

N-methylation of the peptide backbone is a powerful tool for creating peptide analogs with improved pharmacological properties. monash.eduresearchgate.net The synthesis of N-methylated Dab derivatives often employs methods compatible with solid-phase peptide synthesis (SPPS). Two prominent methods are the Fukuyama and Biron-Kessler procedures. nih.govnih.govgoogle.comchem-station.com

The general approach involves a three-step sequence performed on the resin-bound amino acid:

Activation: The α-amino group is reacted with an o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide. The sulfonamide proton is acidic, facilitating the subsequent alkylation step.

Methylation: The sulfonamide is deprotonated with a mild base, such as 1,8-diazabicycloundec-7-ene (DBU), and then alkylated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. acs.org

Deprotection: The o-NBS group is removed by treatment with a thiol, such as thiophenol, regenerating the now-methylated secondary amine. chem-station.com

This sequence allows for the on-resin synthesis of peptides containing N-methylated amino acids, including complex derivatives like Fmoc-N-Me-Dab(Boc)-OH . For side-chain substituted derivatives like Fmoc-L-Dab(Alloc,Me)-OH , the synthesis involves N-methylation of the γ-amino group protected with the Alloc group. This process requires a different starting material where the γ-amino group is first protected, then methylated, followed by protection of the α-amino group with Fmoc for use in SPPS.

Table 2: Key Methods for N-Methylation of Amino Acids
MethodKey ReagentsGeneral ProcedureAdvantages
Fukuyama / Biron-Kessler1. o-NBS-Cl 2. Base (DBU), Methylating Agent (e.g., (CH₃)₂SO₄) 3. Thiol (e.g., Thiophenol)Three-step process: Sulfonamide formation, methylation, and deprotection.Compatible with Fmoc-SPPS; efficient and high-yielding. nih.govnih.gov
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH₃CN)Direct methylation of the amino group via an imine intermediate.Fewer steps, but can be less compatible with sensitive functional groups.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact and improve safety. The synthesis of this compound, which involves multiple protection and deprotection steps, generates considerable waste, particularly from solvents.

Key areas for greening the synthesis include:

Solvent Replacement: Traditional SPPS relies heavily on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are now facing regulatory restrictions due to their toxicity. Research has focused on identifying greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water or ethanol-based systems.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the reactants into the final product. This includes using catalytic reagents instead of stoichiometric ones and avoiding protecting groups where possible, although this is challenging for molecules like Dab.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally benign.

Applications of H Dab Z Oh in Peptide and Peptidomimetic Chemistry

H-Dab(Z)-OH as a Core Building Block in Peptide Synthesis

In the chemical synthesis of peptides, the precise control of reactive functional groups is paramount. This compound, with its α-amino group available for peptide bond formation and its side-chain amine temporarily masked by the Z group, is an exemplary tool for constructing intricate peptidic structures.

Role of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS) Strategies

The success of modern Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection, where different classes of protecting groups can be removed under specific chemical conditions without affecting others. biosynth.comiris-biotech.de This principle allows for the sequential elongation of the peptide chain and subsequent, site-specific modifications while the peptide remains anchored to a solid support. peptide.comresearchgate.net

This compound is highly compatible with the two most prevalent SPPS strategies: Fmoc/tBu and Boc/Bzl. iris-biotech.deiris-biotech.de

Fmoc/tBu Strategy : In this approach, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle with a base like piperidine (B6355638). iris-biotech.de Permanent side-chain protecting groups are typically tert-butyl (tBu) based and are removed at the end of the synthesis with strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de The Z group on the Dab side chain is stable to the piperidine used for Fmoc removal and is also resistant to the standard TFA concentrations used for final cleavage. iris-biotech.deiris-biotech.de This stability ensures the side-chain amine remains protected throughout chain assembly.

Boc/Bzl Strategy : This older, yet still relevant, strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by moderate TFA treatment. Side-chain protection often involves benzyl (B1604629) (Bzl) ethers, esters, and carbamates, which are cleaved simultaneously with resin cleavage using a very strong acid like hydrogen fluoride (B91410) (HF). biosynth.comnih.gov The Z group is compatible here as well, as it is stable to the moderate TFA used for Boc removal but is cleaved by HF, allowing for global deprotection at the final step. peptide.com

The Z group offers an additional layer of orthogonality. It can be selectively removed via catalytic hydrogenolysis (e.g., using H₂/Pd-C), a mild condition that does not affect Fmoc, Boc, tBu, or most Bzl groups. researchgate.net This unique cleavage condition allows for the selective deprotection of the Dab side chain while the peptide is fully protected and still on the resin, opening avenues for further on-resin modifications.

Protecting GroupAbbreviationTypical UseCleavage ConditionsStability Towards
9-FluorenylmethoxycarbonylFmocNα-AmineBase (e.g., 20% Piperidine in DMF)Acid, Hydrogenolysis
tert-ButyloxycarbonylBocNα-Amine, Side-Chain AmineModerate Acid (e.g., TFA)Base, Hydrogenolysis
tert-ButyltBuSide-Chain (OH, COOH)Strong Acid (e.g., 95% TFA)Base, Hydrogenolysis
BenzylBzlSide-Chain (OH, COOH)Strong Acid (e.g., HF), HydrogenolysisBase, Mild Acid
BenzyloxycarbonylZSide-Chain Amine (e.g., Dab, Lys)Strong Acid (e.g., HF), HydrogenolysisBase, Mild/Moderate Acid (TFA)

Incorporation into Peptide Chains for Subsequent Functionalization and Cyclization

The incorporation of this compound into a peptide sequence provides a latent reactive handle on the side chain. Once the peptide backbone is assembled, the Z group can be selectively removed, typically by catalytic hydrogenolysis, to unmask the γ-amino group. This newly freed amine is a potent nucleophile and serves as a key site for a variety of modifications.

One of the most powerful applications is in peptide cyclization. sigmaaldrich.com The exposed Dab side-chain amine can be reacted with an activated carboxylic acid group elsewhere in the peptide, most commonly the C-terminus, to form a stable amide bond known as a lactam bridge. frontiersin.org This "head-to-side-chain" or "side-chain-to-tail" cyclization is a cornerstone strategy for creating macrocyclic peptides. mdpi.com Such cyclization is critical in the synthesis of many natural and engineered peptides, including antibiotics like polymyxins, which contain multiple Dab residues involved in forming the cyclic core. frontiersin.orgnih.gov

Beyond cyclization, the Dab side-chain amine is a versatile point for functionalization. It can be used to attach:

Fluorescent labels or reporter groups for imaging and diagnostic applications.

Lipidic tails to enhance membrane association and cell permeability. nih.gov

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

Other peptides to create branched or dendritic structures. sigmaaldrich.comsigmaaldrich.com

Utility in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable method, particularly for large-scale production of shorter peptides and for segments used in fragment condensation. In this classical approach, protected amino acids are coupled sequentially in an organic solvent, followed by purification of the intermediate peptide after each step.

This compound and its Nα-protected derivatives (e.g., Boc-Dab(Z)-OH) are well-suited for solution-phase synthesis. sennchem.com The Z group provides robust protection of the side-chain amine during the coupling reactions, preventing side reactions and the formation of branched byproducts. Its stability allows for the selective deprotection of the Nα-Boc or Nα-Z group at each step without compromising the side-chain integrity. A notable example is the successful solution-phase synthesis of a polymyxin (B74138) B heptapeptide, which contains four Dab residues. nih.gov The synthesis was achieved using Z-Dab-OH, demonstrating the utility and reliability of this building block in complex, multi-step solution-phase strategies. nih.gov General protocols for solution-phase coupling often involve activating agents like HATU or DIC/Oxyma, under which the Z-protected side chain of Dab remains inert. dokumen.pub

Development of Peptidomimetics Utilizing Dab Residues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and higher receptor affinity. The Dab residue is a key component in the design of many successful peptidomimetics, especially macrocyclic variants.

Design Principles for Macrocyclic Peptidomimetics Incorporating Dab

Macrocyclization is a powerful strategy to constrain the flexible structure of a linear peptide into a more rigid, bioactive conformation. rsc.org This pre-organization reduces the entropic penalty upon binding to a target, often leading to a significant increase in affinity and selectivity. Dab is frequently chosen for this purpose due to the ideal length and flexibility of its side chain, which allows for the formation of stable, medium-sized rings (typically 7-12 amino acids) through lactam bridge formation. frontiersin.orgnih.gov

The design principles for incorporating Dab into macrocyclic peptidomimetics include:

Positional Scanning: Placing the Dab residue at various positions in the peptide sequence to identify the optimal location for cyclization that best stabilizes the desired secondary structure (e.g., an α-helix or β-turn) and presents the key binding residues in the correct orientation.

Chimeric Scaffolds: Combining a Dab-containing macrocycle with other peptide fragments or pharmacophores. This has been successfully demonstrated by linking murepavadin-like β-hairpins to colistin-like macrocycles rich in Dab, creating chimeric antibiotics with novel mechanisms of action and broad-spectrum activity against Gram-negative bacteria. nih.govacs.org

Influence of Dab Residues on Conformational Space and Secondary Structures of Peptidic Frameworks

The incorporation of Dab residues can profoundly influence the conformational preferences and secondary structure of a peptide. The shorter side chain of Dab compared to lysine (B10760008) alters the local steric and electronic environment, which can have significant downstream effects on the peptide's fold.

Research has shown that Dab can act as both a stabilizer and a disruptor of secondary structures, depending on the context:

Stabilization of Helices and Turns: In some peptide frameworks, replacing lysine with Dab has been shown to maintain or even enhance α-helical content without compromising biological activity. oup.com The geometry of the Dab side chain can be amenable to forming macrocycles that stabilize helical conformations, such as 3₁₀-helices, which are critical for certain protein-protein interactions. rsc.org Furthermore, the specific length of the Dab side chain can promote the formation of β-turns, which are crucial for reversing the direction of a peptide backbone and are often found in receptor-binding loops. researchgate.net

Modulation of Amphipathicity: In antimicrobial peptides (AMPs), the spatial distribution of cationic and hydrophobic residues (amphipathicity) is critical for membrane interaction. Replacing arginine or lysine with Dab modifies this distribution. While Dab is also cationic, its shorter side chain can alter the hydrophobic-cationic balance, which can either enhance or decrease antimicrobial activity depending on the specific peptide sequence. nih.govnih.gov

Conformational Disruption: The introduction of D-enantiomers, including D-Dab, is a known strategy to disrupt canonical secondary structures like β-sheets. researchgate.net This disruption can be beneficial, for instance, in preventing peptide self-aggregation or modulating toxicity. The conformational impact is highly sequence-dependent, where substitutions in the middle of a peptide chain tend to be more disruptive than those at the termini. researchgate.net

Application in Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to various diseases. explorationpub.com Consequently, the modulation of PPIs has become a significant therapeutic strategy. peptide.comresearchgate.net However, the large, flat, and often featureless interfaces of PPIs make them challenging targets for traditional small-molecule drugs. frontiersin.orgacs.org Peptides and peptidomimetics have emerged as promising alternatives because they can mimic the secondary structures, such as α-helices, that frequently mediate these interactions. mdpi.comresearchgate.net

A major challenge with linear peptides is their conformational flexibility and susceptibility to proteolytic degradation. frontiersin.orgresearchgate.net The incorporation of modified amino acids like this compound is a key strategy to overcome these limitations. The diaminobutyric acid scaffold is particularly useful in creating constrained peptides, such as "stapled" or cyclic peptides. explorationpub.commdpi.com Peptide stapling involves creating a covalent cross-link between amino acid side chains to lock the peptide into a specific, biologically active conformation, often an α-helix. google.comnih.gov This pre-organization enhances binding affinity, metabolic stability, and cell permeability. explorationpub.com

The side chain of this compound, after deprotection of the Z group, can participate in the formation of such covalent bridges. For instance, the resulting free amine can be used to form a lactam bridge by reacting with the side chain of an acidic amino acid like aspartic acid or glutamic acid. explorationpub.com This lactamization is a common stapling technique. In one study, a derivative of Dab, Fmoc-Dab(ivDde)-OH, was used to create a lactam-stapled peptide based on a segment of the p21 protein. explorationpub.com This constrained peptide was designed to inhibit the interaction with the Proliferating Cell Nuclear Antigen (PCNA), a crucial interaction for DNA replication and repair. explorationpub.com The research demonstrated that such structural constraints are critical for achieving potent inhibition of specific PPIs. explorationpub.com

The table below summarizes research findings where Dab derivatives have been used to create peptidomimetics for modulating PPIs.

PPI Target Peptide/Peptidomimetic Type Specific Dab Derivative Used Research Finding/Application
p21-PCNALactam Stapled PeptideFmoc-Dab(ivDde)-OHA covalent i,i+4 lactam linkage was incorporated to constrain a p21-derived peptide into a 3₁₀-helical structure, which is required for inhibiting the Proliferating Cell Nuclear Antigen (PCNA). explorationpub.com
p53-MDM2Helical Sulfono-γ-AApeptideNot explicitly Dab, but a related γ-amino acid backboneA mixed α/Sulfono-γ-AApeptide was designed to mimic the α-helix of p53, showing an 18-fold higher binding affinity to MDM2 compared to the native p53 peptide. frontiersin.org
Bcl-xL-Bakα-Helix MimicNot explicitly Dab, but general strategy is applicableSynthetic scaffolds mimicking the α-helical BH3 domain of the Bak peptide were developed to disrupt the Bcl-xL–Bak PPI, a key interaction in apoptosis regulation. frontiersin.org

Conjugation Chemistry via the Unprotected Alpha-Amino or Carboxyl Group of this compound

The structure of this compound, with its orthogonally protected side-chain amine and free N-α-amino and C-α-carboxyl groups, makes it an ideal component for bioconjugation. peptide.com Bioconjugation is the chemical strategy of linking two molecules where at least one is a biomolecule, such as a peptide. nih.gov This process allows for the attachment of various moieties—including fluorescent dyes, lipids, polymers, or other peptides—to bestow novel functions or properties. The ability to selectively modify the N- or C-terminus of a peptide containing this compound without interfering with the side chain is a significant advantage in chemical synthesis. peptide.com

N-Terminal Conjugation: The α-amino group of an N-terminal amino acid typically has a lower pKa (around 8.0) compared to the ε-amino group of a lysine side chain (around 10.5). mdpi.com This difference allows for chemoselective modification of the N-terminus at a near-neutral or slightly basic pH, where the α-amino group is more nucleophilic. mdpi.comuzh.ch Various methods exploit this reactivity. For example, reductive alkylation can form stable amine bonds at the N-terminus, a strategy used to improve the stability and toxicity profile of antibody-drug conjugates. nih.gov Another sophisticated method involves the use of 2-pyridinecarboxyaldehydes (2-PCAs), which react with the N-terminal α-amine to form a stable imidazolidinone conjugate through a reaction that requires the adjacent peptide bond, thus ensuring high selectivity over side-chain amines. mdpi.comnih.gov

C-Terminal Conjugation: The carboxyl group at the C-terminus of a peptide can also be a target for specific modifications. qyaobio.com It can be activated to react with nucleophiles like amines, hydrazines, or hydroxylamines. qyaobio.comgoogle.com For example, the C-terminus can be converted to an amide (amidation) to neutralize the negative charge, which can increase the peptide's stability against enzymatic degradation. qyaobio.com More complex molecules can also be attached. The fluorogenic molecule 7-Amino-4-Methylcoumarin (AMC) can be linked to the C-terminal carboxyl group, creating a substrate for protease activity assays; cleavage of the peptide releases the fluorescent AMC. qyaobio.com In another application, a propargyl amine can be coupled to the C-terminus, introducing an alkyne handle for subsequent "click" chemistry reactions. nih.gov

The following table details examples of conjugation strategies applicable to the free termini of peptides containing this compound.

Target Terminus Conjugation Method/Reagent Molecule/Moiety Conjugated Resulting Linkage Purpose/Application
N-Terminal (α-Amino)Reductive AlkylationCytotoxic Drugs (e.g., MMAF)Secondary AmineCreating more stable and less toxic antibody-drug conjugates (ADCs). nih.gov
N-Terminal (α-Amino)2-Pyridinecarboxyaldehyde (2-PCA)Various labels (e.g., fluorophores)ImidazolidinoneSite-specific labeling of proteins and peptides with high selectivity. mdpi.comnih.gov
N-Terminal (α-Amino)PhenylthiochloroformateAnother PeptideAlkylthiocarbamateSynthesis of multivalent peptide constructs, such as Multiple Antigenic Peptides (MAPs). acs.org
C-Terminal (Carboxyl)AmidationAmmoniaCarboxamideNeutralize charge and increase metabolic stability of the peptide. qyaobio.com
C-Terminal (Carboxyl)PyBOP/HOBt CouplingPropargyl AmineAmideIntroduction of a terminal alkyne for subsequent "click" chemistry conjugation. nih.gov
C-Terminal (Carboxyl)Carbodiimide Chemistry (e.g., DIC, HOBt)7-Amino-4-Methylcoumarin (AMC)AmideCreation of fluorogenic substrates for protease activity assays. qyaobio.com

Advanced Functionalization and Chemical Modifications of H Dab Z Oh Derivatives

Site-Specific Derivatization of the Dab Side Chain

Following the selective removal of the Z group, the exposed primary amine on the Dab side chain becomes a nucleophilic handle for a variety of chemical transformations. This allows for the site-specific introduction of diverse functional groups.

A key strategy for enhancing the biological activity of peptides is the incorporation of bioactive moieties. The Dab side chain is an ideal location for such modifications. One notable example is the introduction of a phenylboronic acid (PBA) group, which can act as a synthetic lectin for recognizing glycoproteins. nih.gov

This functionalization can be achieved through a reductive amination process. The synthesis involves the following steps:

Selective Deprotection: The side-chain protecting group of the Dab residue is selectively removed. For instance, a Dde group, which is orthogonal to many other protecting groups, can be cleaved using hydrazine. nih.gov

Imine Formation: The peptide, now with a free side-chain amine, is reacted with an aldehyde-containing bioactive molecule, such as 2-formylphenylboronic acid. This reaction forms a Schiff base (imine) intermediate. nih.govnih.gov

Reduction: The imine is then reduced to a stable secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄), completing the conjugation of the boronic acid moiety to the peptide. nih.govorganic-chemistry.org

This method allows for the site-specific attachment of boronic acids, creating peptides with the ability to bind to the diol moieties found in carbohydrates. nih.gov

The nucleophilic side-chain amine of deprotected Dab residues can readily undergo acylation (amidation) or alkylation, further diversifying the peptide structure.

Amidation: This is a common modification where the side-chain amine is reacted with a carboxylic acid or its activated derivative to form an amide bond. This process is essentially the same as peptide bond formation and can be used to attach single amino acids, other peptides, or various acyl groups. bachem.comacs.org This modification is crucial in creating branched peptides or in the side-chain-to-tail cyclization of peptides. researchgate.net

Alkylation: The introduction of alkyl groups to the side-chain amine can modulate the peptide's physicochemical properties, such as basicity and lipophilicity. While direct N-alkylation can be challenging, specific methods have been developed. For analogous lysine (B10760008) residues, a chemoselective, mild method using molecular sieves and an alkyl halide has been shown to be effective and is compatible with most other functional groups found in peptides. researchgate.net

Creation of Branched Peptides and Conjugates

H-Dab(Z)-OH and its analogs are fundamental for the synthesis of branched or dendritic peptides. biotage.com In this strategy, the Dab residue is incorporated into the main peptide backbone. After the primary sequence is assembled, the side-chain protecting group (in this case, the Z group) is selectively removed. sigmaaldrich.com The newly exposed γ-amino group then serves as an initiation point for the synthesis of a second, distinct peptide chain, creating a branched structure from a single amino acid residue. biotage.comnih.gov

This approach is analogous to the widely used method of creating branched peptides on a lysine scaffold, where an orthogonal protecting group like Dde or ivDde is used to protect the ε-amino group during the synthesis of the main chain. biotage.comsigmaaldrich.com The ability to automate the synthesis of such complex, multi-branched peptides has been demonstrated, simplifying the production of these challenging molecules. biotage.com These branched structures are valuable in various applications, including the development of synthetic vaccines (multiple antigenic peptides) and novel biomaterials. biotage.com

Orthogonal Deprotection Strategies for Z and other Compatible Protecting Groups (e.g., Alloc, Boc, Fmoc)

The success of complex peptide synthesis, including the creation of branched and cyclic structures, relies heavily on the concept of orthogonal protection. biosynth.comorganic-chemistry.org This principle allows for the selective removal of one type of protecting group in the presence of others, which remain intact because they are stable to the specific deprotection conditions. biosynth.compeptide.com The benzyloxycarbonyl (Z) group is part of a broad arsenal (B13267) of protecting groups that includes Fmoc, Boc, and Alloc, each with distinct removal chemistries. researchgate.net

The compatibility and orthogonal nature of these key protecting groups are summarized below:

Protecting GroupAbbreviationCleavage ConditionsStable To
Benzyloxycarbonyl Z, CbzCatalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong acid (e.g., HBr/AcOH, liquid HF). wikidot.comMild acid (TFA); Base (piperidine); Pd(0). wikidot.comub.edu
9-Fluorenylmethoxycarbonyl FmocBase (e.g., 20% piperidine (B6355638) in DMF). bachem.comiris-biotech.deAcid (TFA); Catalytic Hydrogenolysis. ub.edu
tert-Butoxycarbonyl BocModerate to strong acid (e.g., TFA). organic-chemistry.orgbachem.comBase (piperidine); Catalytic Hydrogenolysis; Pd(0). ub.edu
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger. researchgate.netwikidot.comAcid (TFA); Base (piperidine). ub.eduug.edu.pl

This orthogonality is crucial in practice. For instance, in a solid-phase peptide synthesis (SPPS), the temporary Nα-protecting group is typically Fmoc, which is removed at each step with piperidine. bachem.com The side chains can be protected with acid-labile groups like Boc or tBu, which are stable to piperidine and are removed at the end along with cleavage from the resin using a strong acid like TFA. bachem.comiris-biotech.de

If a more complex structure is desired, such as a side-chain modification, a third orthogonal protecting group is needed. An Alloc or a Z group can be used on the side chain of a specific residue like Dab. The peptide backbone can be fully synthesized using Fmoc chemistry. Then, the Alloc group can be selectively removed with a palladium catalyst, or the Z group via hydrogenolysis, leaving the Boc/tBu groups and the N-terminal Fmoc group (if present) untouched. researchgate.netug.edu.pl This allows for site-specific modification, such as branching or cyclization, before the final global deprotection step. bachem.comnih.gov The p-nitrobenzyloxycarbonyl (pNZ) group, which is similar to Z but with different reactivity, has also been demonstrated to be fully orthogonal to Boc, Fmoc, and Alloc, further expanding the synthetic possibilities. ub.edu

Spectroscopic and Chromatographic Characterization in Research of H Dab Z Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of H-Dab(Z)-OH and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in mapping the hydrogen environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the diaminobutyric acid backbone, the benzyloxycarbonyl (Z) protecting group, and the labile protons of the carboxylic acid and amine groups.

In a typical ¹H NMR spectrum of a related compound, Boc-Dab(Z)-OH, the protons of the benzyloxycarbonyl group's aromatic ring appear in the range of 7.21-7.3 ppm. nih.gov The benzylic protons (CH₂) of the Z group show a signal around 5.03 ppm. nih.gov Protons on the carbon adjacent to the amino groups and the carboxylic acid will have distinct chemical shifts influenced by these functional groups. libretexts.org For instance, in a similar amino acid derivative, the α-proton (the proton on the carbon adjacent to the carboxylic acid) resonates at approximately 4.26-4.31 ppm. nih.gov The protons of the methylene (B1212753) groups in the diaminobutyric acid chain will also exhibit characteristic signals, often as multiplets due to spin-spin coupling with neighboring protons. nih.govorganicchemistrydata.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

Proton TypeRepresentative Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Z-group)7.2 - 7.4MultipletProtons on the phenyl ring of the benzyloxycarbonyl group. nih.gov
Benzylic CH₂ (Z-group)~5.0Singlet or MultipletMethylene protons adjacent to the phenyl ring and the carbamate (B1207046) oxygen. nih.gov
α-CH~4.3MultipletProton on the α-carbon of the amino acid. nih.gov
γ-CH₂~3.2MultipletMethylene protons adjacent to the γ-amino group. acs.org
β-CH₂~1.7 - 2.0MultipletMethylene protons on the β-carbon. nih.gov
NH (Amide/Carbamate)Variable (5.4 - 5.5)Broad Singlet/MultipletChemical shift is concentration and solvent dependent. nih.gov
COOHVariable (often >10)Broad SingletLabile proton, often exchanges with solvent. mdpi.com

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and specific derivative.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its chemical environment.

The carbonyl carbon of the carboxylic acid typically appears in the downfield region, around 170-185 ppm. libretexts.org The carbonyl carbon of the benzyloxycarbonyl (Z) protecting group also resonates in this region, typically around 155.6 ppm. nih.gov The aromatic carbons of the Z-group show signals in the range of 127-136 ppm. nih.gov The carbon of the benzylic CH₂ group is typically found around 66.6 ppm. nih.gov The α-carbon of the amino acid backbone appears around 53.4 ppm, while the other methylene carbons of the diaminobutyric acid chain resonate at higher field (lower ppm values). nih.govlibretexts.org

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon TypeRepresentative Chemical Shift (δ, ppm)Notes
Carboxylic Acid C=O172.6 - 174.5The carbonyl carbon of the carboxylic acid functional group. nih.govmdpi.com
Carbamate C=O (Z-group)~155.6The carbonyl carbon of the benzyloxycarbonyl protecting group. nih.gov
Aromatic (Z-group)127 - 136Carbons of the phenyl ring in the Z-group. nih.gov
Benzylic CH₂ (Z-group)~66.6The methylene carbon of the Z-group. nih.gov
α-C~53.4The α-carbon of the diaminobutyric acid backbone. nih.gov
γ-C~38.0The γ-carbon attached to the protected amino group. mdpi.com
β-C~27.0 - 32.0The β-carbon of the diaminobutyric acid backbone. mdpi.com

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific derivative.

While ¹H and ¹³C NMR are excellent for determining the connectivity of atoms, advanced NMR techniques are often necessary to confirm the stereochemistry of chiral centers, such as the α-carbon in this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which can help in assigning relative stereochemistry. Correlation Spectroscopy (COSY) is used to identify spin-spin coupled protons, confirming the connectivity within the molecule. rsc.org For more complex derivatives, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton and carbon signals, providing unambiguous assignment of all atoms in the molecule. rsc.org

In the synthesis and study of fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool. aiinmr.com ¹⁹F is a 100% naturally abundant, spin-1/2 nucleus, making it highly amenable to NMR analysis. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a clear window into the structural and electronic effects of fluorine incorporation. huji.ac.il For instance, in a study of fluorinated polymers derived from a related compound, ¹⁹F NMR was used to identify the different fluorine environments within the polymer structure, with signals appearing at distinct chemical shifts. researchgate.net For example, a peak at -154.95 ppm was assigned to fluorine on a para-connected polymer chain, while other peaks at different chemical shifts indicated random polymerization. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives with high accuracy and to obtain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is crucial for confirming the identity of newly synthesized compounds. Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS (ESI-HRMS) for the analysis of polar molecules like amino acid derivatives. nih.govmdpi.com The high mass accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. acs.org For example, in the characterization of a derivative of this compound, HRMS could be used to confirm the calculated exact mass, providing definitive evidence of the compound's identity. mdpi.com

Interactive Data Table: HRMS Data for a Representative this compound Related Compound

CompoundIonCalculated m/zFound m/zReference
Nα-tert-Butyloxycarbonyl-Nγ-benzyloxycarbonyl-β,β-dimethyl-d-diaminobutyric acid[M+H]⁺Not specifiedNot specified acs.org
A related peptide containing Dab[M+H]⁺1534.86261534.8575 nih.gov
Biocytin derivative[M+H]⁺348.1917348.1917 nih.gov

This table illustrates the type of data obtained from HRMS analysis, showcasing the high accuracy that confirms the elemental composition of the analyzed compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound and its derivatives. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing robust data on both the purity and the molecular identity of the compound. sci-hub.sejapsonline.comjapsonline.commdpi.comnih.gov

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities or byproducts. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound, which has a molecular formula of C12H16N2O4, the expected protonated molecule [M+H]+ would have an m/z value corresponding to its molecular weight plus the mass of a proton. glpbio.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million, which allows for the confident determination of the elemental composition. sci-hub.sespectroscopyonline.com

LC-MS/MS, a tandem mass spectrometry technique, can be employed for further structural elucidation. sci-hub.se In this method, the parent ion of interest is selected and fragmented, and the m/z ratios of the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of its atoms and the presence of specific substructures, such as the benzyloxycarbonyl (Z) protecting group. For instance, the fragmentation of the [M+H]+ ion of this compound would be expected to show characteristic losses corresponding to the Z-group and other parts of the molecule.

Research findings have consistently demonstrated the utility of LC-MS in confirming the successful synthesis and purity of peptides and amino acid derivatives. rsc.orgresearchgate.net For example, in the synthesis of peptide segments, LC-MS is used to verify the identity of the final product and to ensure that it is free from starting materials and side-products. rsc.orgrsc.orgresearchgate.net The sensitivity of LC-MS also allows for the detection of trace-level impurities that might not be visible by other methods. mdpi.com

Table 1: Representative LC-MS Data for this compound

ParameterValue
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive
Observed Ion [M+H] m/z 253.11

Note: The observed m/z value can vary slightly depending on the specific instrument and calibration.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, N-H stretches)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pressbooks.publibretexts.orgoregonstate.eduspecac.com By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features in this compound.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups:

N-H Stretch: The amine (N-H) group will typically show a stretching vibration in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org This peak can sometimes be broad due to hydrogen bonding.

C=O Stretch: The carbonyl (C=O) groups of the carboxylic acid and the benzyloxycarbonyl protecting group are the most easily identifiable absorptions due to their strong and sharp peaks. pressbooks.publibretexts.org The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the urethane (B1682113) C=O of the Z-group absorbs at a slightly lower frequency, typically in the range of 1680-1700 cm⁻¹.

O-H Stretch: The hydroxyl (O-H) group of the carboxylic acid will present as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. specac.com

C-O Stretch: The C-O stretching vibrations from the carboxylic acid and the Z-group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. specac.com

Aromatic C=C Bends: The benzene (B151609) ring of the benzyloxycarbonyl group will show characteristic absorptions in the fingerprint region, usually around 1450-1600 cm⁻¹.

The presence and position of these peaks provide strong evidence for the correct structure of this compound. For instance, the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane C=O and N-H peaks would confirm the successful introduction of the Z-group onto the diaminobutyric acid backbone.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
AmineN-H Stretch3300 - 3500Medium, sometimes broad
Carboxylic AcidO-H Stretch2500 - 3300Very broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, sharp
UrethaneC=O Stretch1680 - 1700Strong, sharp
Aromatic RingC=C Bends1450 - 1600Medium to weak
Carboxylic Acid/EsterC-O Stretch1000 - 1300Medium

Note: The exact wavenumber can be influenced by the molecular environment and sample preparation.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are central to both the purification and the analytical assessment of this compound and its derivatives, ensuring that the compound meets the high purity standards required for its intended applications.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound. rsc.orgresearchgate.netlookchem.commdpi.com It is a highly sensitive and quantitative technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. researchgate.net

For purity profiling, a small amount of the synthesized this compound is injected into the HPLC system. The resulting chromatogram displays a series of peaks, with each peak representing a different component in the sample. The area of the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. Purity levels exceeding 99% are often achievable and are typically required for applications such as peptide synthesis. ruifuchemical.com

The choice of HPLC conditions, including the column (e.g., C18 reversed-phase), mobile phase composition (often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), and detector (typically UV), is crucial for achieving optimal separation and detection. rsc.orgrsc.org In some cases, derivatization of the amino acid can be performed prior to HPLC analysis to enhance detection sensitivity. researchgate.net

Preparative HPLC can also be employed to purify larger quantities of this compound. rsc.org In this variation of the technique, larger columns are used to separate the desired compound from impurities, and the fraction containing the pure product is collected.

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: These are representative parameters and may be optimized for specific applications.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in organic synthesis laboratories to monitor the progress of reactions and to perform preliminary purity checks. itwreagents.comrochester.edushoko-sc.co.jpthieme.de

During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, typically under UV light or by staining with a reagent like ninhydrin (B49086) (which reacts with primary amines) or potassium permanganate. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can quickly assess the status of the reaction.

TLC is also useful for a quick assessment of the purity of the final product. A single spot on the TLC plate suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities. ruifuchemical.com While not as quantitative or as sensitive as HPLC, TLC is an invaluable tool for making rapid decisions in the laboratory, such as when to stop a reaction or which fractions to combine after a purification step. purdue.edu

Table 4: Example TLC System for this compound

ComponentDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane (B109758):Methanol:Acetic Acid (90:9:1)
Visualization UV light (254 nm) and/or Ninhydrin stain

Note: The optimal mobile phase composition may vary depending on the specific derivative being analyzed.

Research on Biological and Pharmacological Relevance of H Dab Z Oh Containing Peptides and Peptidomimetics

Investigation of Enzyme Inhibition Mechanisms in Peptidic Constructs

Peptides and peptidomimetics incorporating H-Dab(Z)-OH have been instrumental in the design of potent and selective enzyme inhibitors. The diaminobutyric acid (Dab) residue provides a versatile scaffold for introducing functionalities that can interact with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Insulin-regulated aminopeptidase (B13392206) (IRAP) is a zinc-dependent metalloenzyme involved in various physiological processes, including cognitive function. Inhibition of IRAP is considered a promising therapeutic strategy for neurological disorders. nih.gov Macrocyclic peptidomimetics derived from Angiotensin IV, a known IRAP inhibitor, have been synthesized and evaluated for their inhibitory potency. rsc.orgnih.gov

In the development of these inhibitors, this compound and its derivatives have been utilized to create lactam-bridged macrocycles. nih.gov For instance, the synthesis of potent inhibitors involved the use of Fmoc-Dab(Alloc)-OH, a derivative of this compound, to construct cyclic peptides with Glu1-Dab3 or Dab1-Glu3 linkages. nih.gov These modifications aim to enhance metabolic stability and membrane permeability while maintaining high affinity for the enzyme. rsc.orgnih.gov

Molecular dynamics simulations and structure-activity relationship (SAR) studies have provided insights into the binding modes of these macrocyclic inhibitors. nih.gov The C-terminal modifications of these peptidomimetics have been explored, revealing that subtle changes in the positioning of this region can significantly influence the binding mode and inhibitory potency. nih.govdiva-portal.org

Table 1: Examples of Macrocyclic IRAP Inhibitors and their Potency

Compound Description IC50 (nM)
HA08 A potent macrocyclic peptidomimetic IRAP inhibitor. 18 nih.govdiva-portal.org
Compound 9 A macrocyclic primary amide derivative. 39 nih.gov
Compound 10 Fluoro-substituted analogue of a lead compound. 330 nih.gov
Benzyl (B1604629) alcohol derivative C-terminally modified analogue of HA08. 59 nih.govdiva-portal.org

The interaction between Vascular Endothelial Growth Factor-A165 (VEGF-A165) and its co-receptor Neuropilin-1 (NRP-1) is a key signaling pathway in angiogenesis, the formation of new blood vessels. mdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer. Consequently, inhibiting the VEGF-A165/NRP-1 complex is a significant therapeutic target. nih.gov

Peptidomimetics containing diaminobutyric acid (Dab) have been designed to disrupt this interaction. nih.govresearchgate.net SAR studies have focused on modifying the peptide sequence to enhance both potency and stability. In a series of inhibitors with the general formula Lys(Har)1-Xaa2-Xaa3-Arg4, the substitution of the second position (Xaa2) with Dab has been shown to significantly increase the proteolytic stability of the peptidomimetic, with half-life times exceeding 60 hours in human serum. nih.govresearchgate.net

The design of these inhibitors often involves creating branched structures, where the Dab residue plays a crucial role. mdpi.com For example, based on the active sequence Lys(hArg)-Dab-Oic-Arg, branched urea-peptide hybrids have been synthesized to improve affinity for NRP-1 and resistance to enzymatic degradation. mdpi.com

Modulation of Biological Pathways and Molecular Recognition

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in medicinal chemistry to enhance their therapeutic properties. This compound, a derivative of diaminobutyric acid with a benzyloxycarbonyl protecting group, offers unique structural and chemical properties that can be leveraged to modulate the biological activity and stability of peptides and peptidomimetics. This section explores the influence of incorporating this modified amino acid on receptor binding affinities and proteolytic stability.

Influence on Receptor Binding Affinities

The interaction between a peptide and its receptor is a highly specific process governed by the three-dimensional conformation and the chemical properties of the amino acid residues at the binding interface. amegroups.cn The introduction of a non-natural amino acid such as this compound can significantly alter the binding affinity of a peptide for its target receptor. This alteration can stem from several factors, including changes in hydrophobicity, charge distribution, and conformational rigidity of the peptide backbone.

While direct quantitative studies on the influence of this compound on specific peptide-receptor interactions are not extensively documented in publicly available research, the principles of molecular recognition allow for well-founded inferences. nih.gov The benzyloxycarbonyl (Z) group is a bulky, hydrophobic moiety. Its presence can introduce new hydrophobic interactions with the receptor's binding pocket, potentially increasing affinity if the pocket has complementary hydrophobic regions. Conversely, if the binding site is predominantly polar, the introduction of the Dab(Z) residue could lead to a decrease in binding affinity due to unfavorable steric or electronic clashes.

Impact on Proteolytic Stability of Peptidic Architectures

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The modification of peptide structures with unnatural amino acids is a well-established strategy to enhance their stability against enzymatic cleavage. researchgate.net The incorporation of diaminobutyric acid (Dab), the parent amino acid of this compound, has been shown to significantly improve the proteolytic resistance of peptides.

Proteases recognize and cleave specific peptide bond sequences. The introduction of a non-natural amino acid like Dab can disrupt these recognition sites, thereby rendering the peptide less susceptible to enzymatic degradation. Research has demonstrated that replacing L-lysine and L-arginine residues with unnatural basic amino acids such as Dab can significantly enhance the stability of peptides against enzymes like trypsin. nih.gov In one study, peptides where all L-Lys and L-Arg residues were substituted by Dab exhibited significantly improved stability, with at least 40% of the peptide remaining after 5 hours of incubation with trypsin. nih.gov

The enhanced stability of Dab-containing peptides can be attributed to the alteration of the substrate's chemical structure, which is no longer an ideal fit for the active site of proteolytic enzymes. This leads to a longer plasma half-life and prolonged therapeutic effect of the peptide.

Table 1: Impact of Dab Substitution on Peptide Stability

Peptide Modification Enzyme Observation Reference
Substitution of all L-Lys and L-Arg with Dab Trypsin >40% of peptide remaining after 5 hours nih.gov
Incorporation of Dab residues - No significant hemolytic activity nih.gov
D-enantiomer of Dab-containing peptides Proteolytic enzymes Excellent stability nih.gov
Replacement of Lysine (B10760008) with Dab Digestive enzymes Demonstrated tolerance nih.gov

Q & A

Q. Q1: What are the critical steps in synthesizing H-Dab(Z)-OH with high enantiomeric purity, and how can side reactions be minimized?

Methodological Answer:

  • Synthetic Protocol Optimization : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with Dab(Z) as a building block. Incorporate orthogonal protecting groups (e.g., Z for the side chain) to prevent undesired deprotection .
  • Minimizing Racemization : Conduct reactions at 0–4°C with coupling agents like HBTU/HOBt to reduce base-induced racemization. Monitor purity via HPLC with chiral columns .
  • Side Reaction Mitigation : Pre-activate carboxyl groups before coupling and use scavengers (e.g., thioanisole) during Z-group removal to suppress alkylation byproducts .

Q. Q2: Which analytical techniques are most reliable for characterizing this compound, and how should conflicting data from these methods be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR : Use 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm backbone structure and Z-group integrity. 1H^1H-1H^1H COSY identifies spin-spin coupling in Dab’s β-hydrogens .
    • Mass Spectrometry (HRMS) : Validate molecular weight with <1 ppm error.
  • Resolving Conflicts : Cross-validate NMR and MS data with X-ray crystallography (if crystalline) or IR spectroscopy for functional group verification. Discrepancies in Z-group stability may require pH-controlled stability assays .

Advanced Research Questions

Q. Q3: How can computational modeling (e.g., DFT or MD simulations) predict this compound’s conformational stability under varying solvent conditions?

Methodological Answer:

  • Model Selection : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate ground-state geometries. Solvent effects (e.g., DMF vs. acetonitrile) are modeled via the polarizable continuum model (PCM) .
  • Validation : Compare simulated 1H^1H NMR chemical shifts (via GIAO method) with experimental data. Deviations >0.2 ppm suggest incomplete solvation modeling .
  • Dynamic Behavior : Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess Z-group rotational barriers and hydrogen-bonding networks .

Q. Q4: What experimental strategies can address contradictory data on this compound’s cytotoxicity in in vitro vs. in vivo models?

Methodological Answer:

  • Controlled Variables :
    • In Vitro : Test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with standardized serum-free conditions to avoid protein-binding artifacts .
    • In Vivo : Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure systemic exposure and metabolite formation in plasma/tissues .
  • Mechanistic Studies : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers) and validate via siRNA knockdown .

Q. Q5: How can researchers optimize this compound’s stability in aqueous buffers for long-term biochemical assays?

Methodological Answer:

  • Buffer Screening : Test stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) at 4°C, 25°C, and 37°C. Use LC-MS to quantify degradation products (e.g., Dab(Z)-OH hydrolysis) .
  • Stabilizers : Add 0.01% sodium azide to inhibit microbial growth or 1 mM EDTA to chelate metal ions that catalyze Z-group oxidation .
  • Kinetic Analysis : Calculate degradation rate constants (kk) via Arrhenius plots to predict shelf life under storage conditions .

Experimental Design & Data Analysis

Q. Q6: What statistical frameworks are appropriate for analyzing dose-response data involving this compound in enzyme inhibition assays?

Methodological Answer:

  • Model Fitting : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Y=Bottom+(TopBottom)/(1+10LogEC50X)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{LogEC50} - X})).
  • Outlier Handling : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude technical replicates with >2 SD deviations .
  • Error Propagation : Report IC50_{50} values with 95% confidence intervals from bootstrap resampling (n=2000 iterations) .

Q. Q7: How should researchers design controls to isolate this compound’s specific effects in complex biological systems?

Methodological Answer:

  • Negative Controls : Use Dab(Z)-OH analogs lacking functional groups (e.g., Z-group replaced with H) to differentiate target-specific effects .
  • Positive Controls : Include known inhibitors/agonists of the target pathway (e.g., staurosporine for apoptosis assays) .
  • Matrix Effects : Pre-treat samples with charcoal-stripped serum to eliminate confounding factors from endogenous biomolecules .

Literature & Reproducibility

Q. Q8: What criteria should be applied when evaluating conflicting literature reports on this compound’s catalytic activity?

Methodological Answer:

  • Source Evaluation : Prioritize studies in peer-reviewed journals with detailed experimental sections (e.g., Beilstein J. Org. Chem. standards) .
  • Methodological Scrutiny : Compare reaction conditions (solvent, temperature, catalyst loading) and analytical methods. Discrepancies in turnover numbers (TON) may arise from unaccounted side reactions .
  • Reproducibility Testing : Replicate key experiments using protocols from high-impact studies. Report failures transparently with troubleshooting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.